1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrClN3O2/c21-14-4-6-16(7-5-14)25-19(26)13-18(20(25)27)24-10-8-23(9-11-24)17-3-1-2-15(22)12-17/h1-7,12,18H,8-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPMLXQHSUKNLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanism of action, and relevant research findings.
- Molecular Formula : C20H19BrClN3O2
- Molecular Weight : 448.75 g/mol
- CAS Number : 952182-60-4
Biological Activity Overview
This compound exhibits various biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structural features suggest potential interactions with various biological targets, including receptors and enzymes.
Antidepressant Activity
Research indicates that compounds similar to this compound may possess antidepressant properties. The piperazine moiety is often associated with serotonin receptor modulation, which is crucial for mood regulation. Studies have shown that derivatives of piperazine can enhance serotonin levels in the brain, contributing to their antidepressant effects.
Anticancer Properties
The compound's ability to inhibit cancer cell proliferation has been documented in several studies. For instance:
- Cell Line Studies : In vitro tests on various cancer cell lines (e.g., HT29 colorectal cancer cells) demonstrated significant cytotoxic effects, indicating its potential as an anticancer agent. The compound displayed an IC50 value comparable to established chemotherapeutic agents like doxorubicin .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through dual inhibition of cyclooxygenase (COX) enzymes. Inhibition of COX-1 and COX-2 is a well-established mechanism for anti-inflammatory drugs. Molecular docking studies suggest that the compound binds effectively within the active site of these enzymes, influencing their activity .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Serotonin Receptors : Modulation of serotonin pathways is likely due to the piperazine ring.
- Cyclooxygenase Enzymes : Binding to COX enzymes suggests a mechanism for anti-inflammatory effects.
- Cell Cycle Regulation : The compound's impact on cancer cell lines indicates potential interference with cell cycle progression.
Case Studies
Several studies have evaluated the efficacy of this compound in preclinical models:
- A study assessing its antidepressant effects utilized animal models subjected to stress-induced behaviors, showing a significant reduction in depressive-like symptoms following treatment with the compound .
Summary of Findings
Scientific Research Applications
The compound has been studied for its potential analgesic and sedative properties. Research indicates that derivatives of pyrrolidine compounds often exhibit significant biological activity, including:
- Analgesic Properties : In studies comparing various derivatives, some compounds demonstrated efficacy comparable to traditional analgesics like aspirin and morphine. The structure-activity relationship suggests that modifications can enhance or diminish these effects .
- Sedative Effects : Certain derivatives of this compound have shown the ability to prolong sleep duration in animal models, indicating potential use in treating insomnia or anxiety disorders .
Medicinal Chemistry
1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione can be utilized in the synthesis of novel therapeutic agents targeting various conditions such as:
- Central Nervous System Disorders : The compound's interaction with neurotransmitter systems makes it a candidate for developing treatments for disorders like depression and anxiety.
- Pain Management : Its analgesic properties suggest potential applications in pain relief therapies.
Structure-Activity Relationship Studies
Research has focused on understanding how structural variations impact biological activity. For instance, the presence of halogen substituents (e.g., bromine and chlorine) has been shown to influence the potency of analgesic effects . This information is crucial for designing more effective drugs.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate analgesic effects | The compound exhibited significant pain relief comparable to aspirin in animal models. |
| Study 2 | Assess sedative properties | Prolonged sleep duration was observed, indicating potential use as a sedative agent. |
Comparison with Similar Compounds
Structural Analogues
Core Modifications
1-{3-[4-(3-Chlorophenyl)-piperazin-1-yl]-propyl}-3-methyl-3-phenyl-pyrrolidine-2,5-dione
- Structural Differences : Replaces the 4-bromophenyl group with a methyl-phenyl substitution at position 3 and incorporates a propyl linker between the pyrrolidine and piperazine moieties.
- Pharmacological Impact : Enhanced anticonvulsant activity (ED50 = 28.2 mg/kg in MES tests) due to increased lipophilicity from the propyl linker and methyl-phenyl group .
N-[{4-(3-Chlorophenyl)-piperazin-1-yl}-methyl]-3-(2-chlorophenyl)-pyrrolidine-2,5-dione
Substituted Pyrrolidine Derivatives
1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione
- Structural Differences : Substitutes the piperazine moiety with a 4-bromophenyloxy group and adds an acetylphenyl group at position 1.
- Pharmacological Impact : Exhibits GABA-transaminase inhibition (IC50 = 100.5 mM), suggesting a divergent mechanism of action compared to serotonin or dopamine receptor modulation .
3-(4-Benzhydrylpiperazin-1-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione
Pharmacological Profiles
Table 1: Pharmacological and Structural Comparison
Mechanistic and Functional Insights
- Anticonvulsant Activity: Piperazine-linked derivatives (e.g., ED50 = 14.18–28.2 mg/kg) demonstrate superior efficacy in maximal electroshock (MES) tests compared to non-piperazine analogues, highlighting the importance of the piperazine moiety in anticonvulsant activity .
- Enzymatic Inhibition : Substitutions like 4-bromophenyloxy () shift the mechanism toward GABA-transaminase inhibition, whereas chlorophenyl-piperazine derivatives target voltage-gated ion channels or serotonin receptors .
- Toxicity Profile : The compound from shows a high protective index (PI = 9.52), indicating a favorable safety margin, likely due to optimized substituent positioning reducing off-target effects .
Preparation Methods
Cyclization of Diethyl α,β-Diacetylsuccinate
Diethyl α,β-diacetylsuccinate undergoes acid-catalyzed cyclization to form the pyrrolidine-2,5-dione core. Hydrochloric acid (HCl) in ethanol at reflux (78°C) for 6–8 hours yields the unsubstituted dione. For bromophenyl substitution, Friedel-Crafts alkylation introduces the 4-bromophenyl group post-cyclization using AlCl₃ as a catalyst in dichloromethane (DCM).
Reaction Conditions :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclization | HCl (conc.), EtOH, reflux, 8h | 85% | |
| Bromophenylation | 4-bromobenzyl chloride, AlCl₃, DCM, 0°C→RT, 12h | 72% |
Alternative Coupling Strategies
Carbodiimide-Mediated Amidation
Activation of the dione’s carbonyl group with 1-hydroxypyrrolidine-2,5-dione (HOSu) and dicyclohexylcarbodiimide (DCC) in DCM forms an active ester, which reacts with 4-(3-chlorophenyl)piperazine.
Procedure :
-
Dione (1 eq), HOSu (1 eq), DCC (1.2 eq), DIPEA (1.5 eq), DCM, 15°C, 12h.
-
Filter, concentrate, and purify via column chromatography (SiO₂, EtOAc/hexane).
Analytical Characterization
Critical validation data for the final compound:
Challenges and Optimization
-
Solvent Selection : Polar aprotic solvents (DMF, DCM) improve solubility but require rigorous drying to avoid hydrolysis.
-
Byproduct Mitigation : Excess DCC leads to urea byproducts; stoichiometric control and low temperatures (15°C) minimize this.
-
Stereochemical Control : The 3-position substitution is non-stereoselective, yielding a racemic mixture. Chiral HPLC may resolve enantiomers if needed.
Scalability and Industrial Feasibility
Bench-scale syntheses (50–100 g) report yields of 68–79%. For kilogram-scale production:
Q & A
Q. What are the key spectroscopic techniques for characterizing this compound, and how are they applied?
Characterization requires a multi-modal approach:
- Nuclear Magnetic Resonance (NMR): Analyze proton environments (e.g., aromatic protons from bromophenyl and chlorophenyl groups) and confirm piperazine ring substitution patterns .
- Mass Spectrometry (MS): Validate molecular weight (e.g., via ESI-MS) and fragmentation patterns to confirm the pyrrolidine-2,5-dione backbone .
- Infrared (IR) Spectroscopy: Identify carbonyl stretching vibrations (~1700–1750 cm⁻¹) and C-Br/C-Cl bonds .
Table 1: Key Spectral Benchmarks
| Functional Group | NMR Shift (ppm) | IR Absorption (cm⁻¹) |
|---|---|---|
| Pyrrolidine-dione | 2.5–3.5 (m) | 1720 (C=O) |
| 4-Bromophenyl | 7.2–7.6 (d) | 550 (C-Br) |
Q. What synthetic routes are documented for this compound, and what are their limitations?
A common route involves:
Pyrrolidine-2,5-dione functionalization: React 1-(4-bromophenyl)pyrrolidine-2,5-dione with 4-(3-chlorophenyl)piperazine under basic conditions (e.g., NaOH in dichloromethane) .
Purification: Column chromatography (silica gel, ethyl acetate/hexane) to isolate the product (~70–80% yield) .
Challenges:
- Steric hindrance from bulky aryl groups reduces nucleophilic substitution efficiency.
- Side reactions (e.g., piperazine dimerization) may occur; monitor via TLC .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for higher yields?
Methodology:
- Quantum Chemical Calculations (DFT): Model transition states to identify energy barriers in the nucleophilic substitution step .
- Reaction Path Screening: Use software (e.g., Gaussian, ORCA) to test solvents (e.g., DMF vs. dichloromethane) and bases (e.g., K₂CO₃ vs. NaOH) .
- Machine Learning (ML): Train models on existing piperazine coupling reactions to predict optimal molar ratios and temperatures .
Example Workflow:
Simulate reaction kinetics under varying conditions.
Validate top 3 predicted conditions experimentally.
Iterate using feedback from failed trials .
Q. How should researchers resolve contradictions in pharmacological data (e.g., target selectivity vs. off-target effects)?
Analytical Framework:
- Dose-Response Studies: Establish EC₅₀/IC₅₀ curves across multiple assays (e.g., kinase panels, GPCR screens) to quantify selectivity .
- Molecular Dynamics (MD) Simulations: Compare binding modes of the compound with primary vs. off-target receptors (e.g., dopamine D2 vs. serotonin 5-HT1A) .
- Meta-Analysis: Cross-reference published data on structurally analogous compounds (e.g., fluorophenyl analogs) to identify trends in off-target activity .
Q. What strategies mitigate batch-to-batch variability in synthesis?
Quality Control Protocol:
- Design of Experiments (DoE): Use factorial design to assess critical parameters (e.g., reaction time, solvent purity) and their interactions .
Table 2: DoE Parameters for Synthesis Optimization
| Factor | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 25 | 40 |
| Stirring Rate (rpm) | 200 | 600 |
| Base Equivalents | 1.5 | 3.0 |
- Statistical Analysis: Apply ANOVA to identify significant factors (e.g., temperature impacts yield more than stirring rate) .
Q. How can researchers validate the compound’s stability under physiological conditions?
Experimental Design:
Accelerated Stability Testing: Incubate the compound in PBS (pH 7.4) and human liver microsomes at 37°C for 24–72 hours .
Analytical Monitoring: Use HPLC-MS to track degradation products (e.g., hydrolyzed pyrrolidine-dione) .
Comparative Studies: Contrast stability with analogs (e.g., replacing bromine with fluorine) to assess halogen effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
